4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a boronic ester that features a tetrahydrofuran ring attached to a dioxaborolane moiety. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydrofuran-3-yl lithium or tetrahydrofuran-3-yl magnesium bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an organic solvent such as toluene, THF, or DMF, at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Applied in the production of materials such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(cyclopropyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane offers unique reactivity due to the presence of the tetrahydrofuran ring. This ring can provide additional stability and influence the electronic properties of the boronic ester, making it particularly effective in certain cross-coupling reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBDNHHRQNZXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456903 | |
Record name | 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331958-90-8 | |
Record name | 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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